molecular formula C14H22N2 B13143045 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine

1-(2-(Azepan-1-yl)phenyl)ethan-1-amine

Cat. No.: B13143045
M. Wt: 218.34 g/mol
InChI Key: GWJPFDDPRRPBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Azepan-1-yl)phenyl)ethan-1-amine is an organic compound with the molecular formula C14H22N2 It is a derivative of phenylethylamine, where the phenyl group is substituted with an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine typically involves the reaction of 2-bromo-1-phenylethanone with azepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Azepan-1-yl)phenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-(Azepan-1-yl)phenyl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The azepane ring may play a role in modulating the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-1-yl)ethan-1-amine: A simpler analog with similar structural features.

    1-(2-(Piperidin-1-yl)phenyl)ethan-1-amine: A related compound with a piperidine ring instead of an azepane ring.

    1-(2-(Morpholin-1-yl)phenyl)ethan-1-amine: Another analog with a morpholine ring.

Uniqueness

1-(2-(Azepan-1-yl)phenyl)ethan-1-amine is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature may enhance its potential as a therapeutic agent or as a building block for novel materials .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-[2-(azepan-1-yl)phenyl]ethanamine

InChI

InChI=1S/C14H22N2/c1-12(15)13-8-4-5-9-14(13)16-10-6-2-3-7-11-16/h4-5,8-9,12H,2-3,6-7,10-11,15H2,1H3

InChI Key

GWJPFDDPRRPBNX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1N2CCCCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.